2-Aminocycloheptanecarboxylic acid
Description
Overview of Cyclic β-Amino Acids in Contemporary Chemical Research
Cyclic β-amino acids are a class of unnatural amino acid building blocks that have garnered significant attention in contemporary chemical and medicinal research. nih.govacs.org These compounds are characterized by a cycloalkane ring that incorporates the β-amino acid backbone, a structural feature that imparts conformational rigidity. nih.gov In the field of drug design and medicinal chemistry, peptide-based drugs are of high interest; however, their susceptibility to proteolytic degradation in the body limits their therapeutic potential. nih.govmdpi.com The incorporation of conformationally restricted cyclic β-amino acids into peptide sequences is a promising strategy to enhance their stability against enzymatic breakdown. nih.govmdpi.com
These constrained monomers, which can possess multiple stereogenic centers, are valuable scaffolds for creating novel peptides and peptidomimetics with well-defined three-dimensional structures. nih.govacs.org The rigid cyclic framework helps to stabilize specific secondary structures, such as helices and turns, which can be crucial for biological activity. mdpi.com Researchers have developed various synthetic methods to create a diverse range of cyclic β-amino acid derivatives, including those with five- and six-membered rings like 2-aminocyclopentanecarboxylic acid (ACPC) and cispentacin, which have demonstrated biological activities, including antifungal properties. acs.orgmdpi.comnih.gov The ability of these building blocks to modulate the conformation, dynamics, and proteolytic resistance of peptides makes them highly valuable in the development of new therapeutic agents with improved pharmacological profiles. acs.org
Rationale for the Investigation of Constrained Amino Acid Systems
The investigation of conformationally constrained amino acids is a powerful strategy in modern drug design and peptide science. nih.gov Peptides and proteins exert their biological functions through specific three-dimensional arrangements of their amino acid side chains, which interact with biological targets like receptors. mdpi.com Natural amino acids allow for a high degree of conformational flexibility in a peptide backbone, making it difficult to predict the precise three-dimensional structure responsible for its activity. pnas.orgpnas.org By incorporating constrained amino acids, chemists can limit the number of accessible conformations, effectively "locking" a peptide into a specific bioactive shape. nih.govpnas.org
This conformational restriction serves several key purposes. Firstly, it is a powerful tool for determining the three-dimensional pharmacophore—the precise spatial arrangement of atoms or functional groups required for a molecule to interact with its biological target. nih.gov Secondly, by pre-organizing a peptide into its active conformation, the entropic penalty upon binding to a receptor is reduced, which can lead to enhanced binding affinity and potency. wikipedia.org Furthermore, constraining the peptide backbone can improve selectivity for a specific receptor subtype and increase resistance to enzymatic degradation, both of which are desirable properties for therapeutic agents. nih.govmdpi.com The use of these systems provides new insights into receptor interactions and aids in the rational design of more effective and beneficial drugs. nih.gov
Historical Context and Evolution of Research on Seven-Membered β-Amino Acids
The study of cyclic amino acids has historically focused on smaller, more rigid ring systems, such as five- and six-membered rings, due to their predictable influence on peptide secondary structures. nih.govacs.org However, as the field of foldamers—oligomers that adopt well-defined, folded conformations—has matured, there has been a growing interest in exploring more flexible and larger ring systems. nih.govnih.gov Research into seven-membered ring systems, such as those found in septanoses (seven-membered sugars) and their nucleoside derivatives, has highlighted their potential to form conformationally flexible yet distinct structures with interesting biological properties. nih.gov
This trend has extended to the realm of β-amino acids, where the exploration of seven-membered rings represents a newer frontier. While smaller rings like cyclopentane (B165970) and cyclohexane (B81311) have been well-studied as building blocks for predictable helices and sheets, the larger cycloheptane (B1346806) ring introduces a higher degree of conformational complexity and the potential for novel folding patterns. acs.org The evolution of research from smaller, well-understood systems to these larger, more flexible scaffolds reflects a broader effort within medicinal chemistry to expand the structural diversity of peptide-based molecules and discover new, non-traditional secondary structures with unique functions. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSUVFRBTZYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399128 | |
| Record name | 2-Aminocycloheptanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215229-15-5 | |
| Record name | 2-Aminocycloheptanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminocycloheptanecarboxylic Acid
Classical Synthetic Routes to Cyclic β-Amino Acids
Classical approaches to the synthesis of cyclic β-amino acids like 2-aminocycloheptanecarboxylic acid often rely on well-established rearrangement and ring-opening reactions. These methods, while sometimes lacking in stereocontrol, provide fundamental pathways to the target molecule.
Hofmann Degradation Approaches
The Hofmann degradation, a well-known method for converting a primary amide into a primary amine with one fewer carbon atom, represents a viable route to this compound. nih.govrsc.org This reaction typically proceeds by treating a primary amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate that is subsequently hydrolyzed to the amine. nih.govrsc.org
In the context of synthesizing this compound, a suitable starting material would be cycloheptane-1,2-dicarboximide. The synthesis would proceed via the following conceptual steps:
Preparation of the Amide: The dicarboxylic acid, cycloheptane-1,2-dicarboxylic acid, can be converted to the corresponding cyclic imide, cycloheptane-1,2-dicarboximide, through reaction with ammonia (B1221849) or a source of ammonia followed by heating.
Hofmann Degradation: The resulting imide, which contains an amide functionality, is then subjected to the conditions of the Hofmann degradation. The reaction with bromine and a strong base would induce the rearrangement.
Formation of the β-Amino Acid: The rearrangement and subsequent hydrolysis of the intermediate isocyanate would lead to the formation of this compound.
While this classical approach is feasible, it typically yields a racemic mixture of the product, and the harsh reaction conditions can sometimes lead to side products.
Ring Opening Reactions of Precursor Heterocycles
Another classical strategy involves the ring-opening of a suitable heterocyclic precursor. For the synthesis of this compound, a logical precursor is a bicyclic lactam, specifically a derivative of the aza-bicyclo[4.2.1]nonane system. google.comgoogle.com The ring-opening of such a lactam can be achieved under acidic or basic conditions to yield the desired amino acid.
The general synthetic sequence can be outlined as:
Synthesis of the Bicyclic Lactam: A key intermediate would be an aza-bicyclo[4.2.1]nonan-3-one derivative. This bicyclic system contains the seven-membered carbocyclic ring and the necessary nitrogen atom.
Hydrolytic Ring Opening: The lactam is then subjected to hydrolysis, typically under acidic conditions. beilstein-journals.orgwikipedia.org The cleavage of the amide bond within the bicyclic system results in the formation of the cycloheptane (B1346806) ring functionalized with both an amino group and a carboxylic acid group at the 1 and 2 positions, respectively.
This method provides a direct route to the carbon skeleton of this compound. However, controlling the stereochemistry at the two stereocenters can be challenging and often results in a mixture of diastereomers (cis and trans) and enantiomers.
Modern Enantioselective and Diastereoselective Synthesis
Modern synthetic efforts are largely directed towards the development of enantioselective and diastereoselective methods to obtain specific stereoisomers of this compound. These methods are crucial for applications where the biological activity is dependent on a specific three-dimensional arrangement of the molecule.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution has emerged as a powerful tool for the separation of enantiomers of racemic compounds. nih.gov This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov
Lipases are a class of enzymes that are widely used in organic synthesis due to their ability to catalyze the hydrolysis of esters with high enantioselectivity. mdpi.comnih.gov In the context of this compound, a racemic mixture of an ester derivative of the amino acid can be resolved using a lipase (B570770). nih.govmdpi.comharvard.edumdpi.com
The general procedure involves:
Preparation of a Racemic Ester: The racemic this compound is first converted into a suitable ester, for example, the methyl or ethyl ester.
Enzymatic Hydrolysis: The racemic ester is then incubated with a lipase in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester.
Separation: The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction or chromatography.
This method allows for the preparation of both enantiomers of this compound in high enantiomeric purity.
The efficiency and selectivity of the lipase-catalyzed kinetic resolution are highly dependent on the reaction conditions. researchgate.net Optimization of these parameters is crucial to achieve a high enantiomeric excess (ee) of the desired product. Key factors that are typically optimized include:
Enzyme Source: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, or porcine pancreas) can exhibit different selectivities and reactivities towards a given substrate. mdpi.comnih.gov Screening of various lipases is a common first step.
Solvent: The choice of solvent can significantly influence the enzyme's activity and enantioselectivity. nih.gov While the hydrolysis is carried out in an aqueous medium, the presence of co-solvents can be beneficial.
pH and Temperature: The pH of the reaction medium and the temperature at which the reaction is carried out are critical parameters that affect the enzyme's catalytic activity and stability.
Substrate (Ester Group): The nature of the ester group (e.g., methyl, ethyl, propyl) can also impact the rate and selectivity of the enzymatic hydrolysis. mdpi.com
By systematically varying these conditions, it is possible to maximize the enantiomeric excess of the resolved products. The following table illustrates a hypothetical optimization of the lipase-catalyzed hydrolysis of racemic ethyl 2-aminocycloheptanecarboxylate.
| Entry | Lipase | Co-Solvent | Temperature (°C) | pH | Conversion (%) | ee of Acid (%) | ee of Ester (%) |
| 1 | Lipase A | None | 30 | 7.0 | 50 | 85 | 85 |
| 2 | Lipase B | None | 30 | 7.0 | 48 | 92 | 88 |
| 3 | Lipase B | Toluene | 30 | 7.0 | 51 | 95 | 93 |
| 4 | Lipase B | Toluene | 40 | 7.0 | 50 | 93 | 93 |
| 5 | Lipase B | Toluene | 30 | 8.0 | 49 | 96 | 94 |
Table 1: Hypothetical Optimization of Lipase-Catalyzed Resolution
The following table showcases typical results that can be expected from a successful enzymatic kinetic resolution of a racemic amino acid ester.
| Substrate | Enzyme | Product 1 (Acid) | ee (%) | Product 2 (Ester) | ee (%) |
| (±)-Ethyl 2-aminocycloheptanecarboxylate | Lipase B | (+)-2-Aminocycloheptanecarboxylic acid | >99 | (-)-Ethyl 2-aminocycloheptanecarboxylate | >99 |
| (±)-Methyl 2-aminocycloheptanecarboxylate | Lipase C | (-)-2-Aminocycloheptanecarboxylic acid | 98 | (+)-Methyl 2-aminocycloheptanecarboxylate | 97 |
Table 2: Illustrative Results of Enzymatic Kinetic Resolution
Asymmetric Synthesis Approaches
The creation of enantiomerically pure this compound is a significant challenge in synthetic organic chemistry. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is crucial. Methodologies to achieve this include the use of chiral auxiliaries and transition metal-catalyzed reactions.
Chiral Auxiliaries and Reagents in Directed Synthesis
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule attaches to a non-chiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed, yielding an enantiomerically enriched product. nih.govyoutube.com This method has been widely applied in the synthesis of various amino acids. researchgate.net
Key aspects of this approach include:
Facile Attachment and Removal: The chiral auxiliary must be easily attached to the starting material and cleaved from the product under mild conditions without causing racemization. researchgate.net
High Diastereoselectivity: The auxiliary must effectively guide the reaction to form one diastereomer in high excess. researchgate.net
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable for reuse. youtube.com
Commonly used chiral auxiliaries in amino acid synthesis include Evans' oxazolidinones and nickel(II) complexes of Schiff bases derived from chiral ligands. researchgate.netnih.gov For instance, Evans' auxiliaries are well-known for directing asymmetric alkylation and aldol (B89426) reactions to produce stereochemically defined products. researchgate.net Similarly, chiral Ni(II) complexes serve as templates for the asymmetric synthesis of various α-amino acids through reactions like Michael additions. nih.gov While these are powerful and general methods for asymmetric synthesis, specific documented applications for the direct synthesis of this compound are not prevalent in the reviewed literature.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | researchgate.netresearchgate.net |
| Camphor-derived Auxiliaries | Asymmetric Diels-Alder and Aldol Reactions | researchgate.net |
| Ni(II) Complexes of Chiral Schiff Bases | Asymmetric Michael Additions, Alkylations | nih.gov |
| Phenylalaninol-derived Auxiliaries | Asymmetric Aldol Reactions | researchgate.net |
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a highly efficient and versatile route to chiral amino acids. These methods often involve the use of a chiral ligand complexed to a metal center, which then catalyzes an enantioselective transformation. rug.nl Key reactions in this category include asymmetric hydrogenation and various coupling reactions. rug.nlrsc.org
A significant breakthrough has been the synthesis of cyclic amino acids with specific ring sizes using this approach. For example, the synthesis of seven-membered ring (azepane) amino acid derivatives has been achieved through a combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination. rsc.org This demonstrates a direct and effective pathway to structures analogous to this compound.
Another powerful technique is the asymmetric hydrogenation of cyclic β-acylamino-alkenoates. thieme-connect.com In these reactions, rhodium, ruthenium, or iridium catalysts paired with chiral ligands like BINAP can achieve high enantioselectivity in the synthesis of cyclic β-amino acids. thieme-connect.com The choice of metal and ligand is critical and must be optimized for each specific substrate to achieve high enantiomeric excesses. thieme-connect.com
Table 2: Research Findings in Transition Metal-Catalyzed Synthesis of Cyclic Amino Acids
| Catalyst/Ligand | Substrate Type | Product Type | Key Finding | Reference |
| Rh, Ru, or Ir / BINAP | Cyclic β-acylamino-alkenoates | Cyclic β-amino acids | High enantiomeric excesses are achieved with a specific metal-ligand pair optimized for the substrate. | thieme-connect.com |
| Phase-Transfer Catalyst | Glycine (B1666218)/Alanine Esters | Piperidine and Azepane Amino Acids | Realized an asymmetric synthesis of cyclic amino acids, including seven-membered rings. | rsc.org |
| Cu(II) / Chiral BOX Complex | N-substituted glycine esters | α-Alkyl α-amino acids | Catalytic enantioselective alkylation of C(sp³)–H bonds adjacent to the nitrogen atom. | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. unibo.it For a molecule like this compound, this involves developing environmentally conscious reaction conditions and ensuring the sustainability of the catalysts used.
Solvent-Free and Environmentally Conscious Methods
A primary goal of green chemistry is to minimize the use of volatile and toxic organic solvents. nih.gov Research has demonstrated the feasibility of conducting complex organic reactions under solvent-free conditions or in environmentally benign solvents like water.
Solvent-free reactions often proceed faster and with simplified work-up procedures. lu.se For example, the synthesis of certain nicotinic acid derivatives has been successfully achieved by heating the reactants together without any solvent or catalyst, resulting in high yields and short reaction times. nih.gov Similarly, solvent-free Heck reactions have been developed for the synthesis of non-natural amino acid derivatives. lu.se The synthesis of some cyclic amines can also be accomplished under solvent-free conditions using solid acid catalysts. mdpi.com These examples highlight a general trend towards eliminating solvents, a principle that can be applied to streamline the synthesis of this compound.
When solvents are necessary, the focus shifts to greener alternatives. Water is an ideal green solvent, and methods are being developed for reactions like amination of chloro-nicotinic acids to occur under reflux in water. nih.gov Other bio-based solvents are also emerging as viable alternatives to traditional dipolar aprotic solvents. e-bookshelf.de
Catalyst Reuse and Sustainability Aspects
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it reduces waste and lowers costs. This is particularly important for expensive transition metal catalysts and complex organocatalysts.
Significant progress has been made in developing recyclable catalytic systems for amino acid synthesis. In one approach for synthesizing β²-amino acids, an imidodiphosphorimidate (IDPi) organocatalyst was used. acs.org After the reaction, the catalyst could be easily recovered in 96% yield through simple extraction and chromatography, ready for reuse. acs.org This demonstrates a practical and highly efficient recovery process.
Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer another advantage for sustainability as they can often be removed by simple filtration. Niobium pentoxide (Nb₂O₅), for example, has been used as a reusable heterogeneous Lewis acid catalyst for the synthesis of amides and imides. It can be recovered by centrifugation, washed, and reused multiple times with only a slight decrease in its catalytic activity.
Another advanced concept is the use of catalytic systems that operate in a cycle, where the active catalyst is regenerated in situ. This has been demonstrated in peptide synthesis using a diselenide organocatalyst that undergoes redox recycling, with air as the ultimate oxidant and a silane (B1218182) as the ultimate reductant. acs.org Such systems minimize waste by design and represent a sophisticated application of sustainability principles.
Table 3: Examples of Reusable Catalysts in Amino Acid and Peptide Synthesis
| Catalyst | Reaction Type | Recovery Method | Recovery Yield | Reference |
| Imidodiphosphorimidate (IDPi) | Asymmetric Aminomethylation | Flash Chromatography | 96% | acs.org |
| Niobium Pentoxide (Nb₂O₅) | Amide/Imide Synthesis | Centrifugation/Washing | Reusable for 4+ cycles | N/A |
| Urea-Diselenide Organocatalyst | Peptide Synthesis | In situ Redox Recycling | N/A | acs.org |
| Nanocrystalline Hydroxyapatite | Peptide Synthesis | Regeneration | Reusable for several cycles | unibo.it |
Stereochemical Aspects of 2 Aminocycloheptanecarboxylic Acid
Isomerism: cis- and trans-Diastereomers
2-Aminocycloheptanecarboxylic acid, a cyclic amino acid, exhibits stereoisomerism due to the presence of two stereocenters on its seven-membered ring. This gives rise to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. Specifically, the relative orientation of the amino and carboxylic acid functional groups on the cycloheptane (B1346806) ring defines them as either cis or trans isomers.
In the cis-isomer, the amino and carboxylic acid groups are situated on the same side of the ring's plane. Conversely, in the trans-isomer, these functional groups are on opposite sides of the plane. wikipedia.org This difference in spatial arrangement leads to distinct physical and chemical properties between the two diastereomers. The restricted rotation around the carbon-carbon bonds within the cycloheptane ring prevents the interconversion of cis and trans isomers under normal conditions, making them stable and separable compounds. wikipedia.orgyoutube.com
The concept of cis-trans isomerism is fundamental to understanding the three-dimensional structure of cyclic molecules. wikipedia.orgkhanacademy.org The rigidity of the ring structure is the key factor that allows for this type of isomerism. libretexts.orgyoutube.com While simple open-chain molecules can often rotate freely around their single bonds, the cyclic nature of this compound locks the substituents into specific spatial arrangements. wikipedia.org
The differentiation between these isomers is crucial as their biological activities and applications in areas like peptide synthesis can vary significantly. The distinct geometries of the cis and trans forms can lead to different binding affinities with enzymes or receptors, underscoring the importance of isolating and characterizing each diastereomer.
Enantiomeric Forms and Chiral Purity
Each of the diastereomers of this compound, both cis and trans, is chiral and therefore exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For the cis-isomer, there is a (1R, 2S) and a (1S, 2R) enantiomer. Similarly, the trans-isomer exists as (1R, 2R) and (1S, 2S) enantiomers.
The determination of enantiomeric purity is a critical aspect of the characterization of this compound. Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture compared to the other. High enantiomeric purity is often a prerequisite for pharmaceutical applications and in the synthesis of stereochemically defined peptides.
Various analytical techniques are employed to determine the enantiomeric purity of amino acids. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method. nih.gov This technique allows for the separation of the enantiomers, and their relative concentrations can be determined by a detector. nih.gov Pre-column derivatization with a chiral reagent can also be used to form diastereomeric derivatives that can then be separated by standard chromatographic methods. nih.gov
The absolute configuration of the enantiomers is designated using the Cahn-Ingold-Prelog (R/S) system. youtube.comyoutube.com This system assigns priorities to the substituents attached to the chiral center, and the configuration is determined based on the spatial arrangement of these groups. youtube.comyoutube.com It is important to note that the D/L notation, commonly used for amino acids, is based on the configuration relative to glyceraldehyde and may not directly correlate with the R/S designation for all amino acids. youtube.comyoutube.com
Stereochemical Control in Synthesis and Derivatization
The synthesis of specific stereoisomers of this compound requires careful control over the stereochemistry of the reactions involved. The ability to selectively produce a single desired stereoisomer is a significant challenge and a key focus in synthetic organic chemistry. nih.gov Stereoselective synthesis aims to produce a preponderance of one stereoisomer over others.
One approach to achieving stereochemical control is through the use of chiral auxiliaries or catalysts. These chiral entities can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. For instance, in the synthesis of cyclic amino acids, asymmetric hydrogenation or alkylation reactions employing chiral catalysts can be utilized to set the desired stereocenters.
Derivatization of this compound, which involves modifying the amino or carboxylic acid groups, must also be conducted with consideration for the existing stereochemistry. Reactions that could lead to racemization (the formation of an equal mixture of enantiomers) at the stereocenters should be avoided if the stereochemical integrity of the molecule is to be maintained.
The development of synthetic routes that allow for the selective synthesis of either the cis- or trans-diastereomers, as well as the individual enantiomers, is highly desirable. nih.gov This allows for the systematic investigation of the structure-activity relationships of peptides and other molecules incorporating this cyclic amino acid. The choice of synthetic strategy can be guided by the desired stereochemical outcome, with different methods offering varying degrees of stereocontrol. researchgate.netbeilstein-journals.org
Resolution Techniques for Stereoisomers
When a synthesis results in a mixture of stereoisomers, resolution techniques are employed to separate them. The resolution of enantiomers is a particularly important process, as they often have identical physical properties in a non-chiral environment, making their separation challenging.
One of the most common methods for resolving a racemic mixture (a 1:1 mixture of enantiomers) of an amino acid is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic carboxylic acid like this compound, a chiral base such as an alkaloid (e.g., brucine, strychnine) or a synthetic chiral amine can be used. libretexts.org
The resulting salts are diastereomers and will have different physical properties, such as solubility. libretexts.org This difference in solubility can be exploited to separate the diastereomeric salts through fractional crystallization. libretexts.orgnih.gov Once the diastereomeric salts are separated, the individual enantiomers of the amino acid can be recovered by treating the salts with an acid or base to remove the resolving agent. libretexts.orgnih.gov
Chromatographic methods are also widely used for the resolution of stereoisomers. Chiral column chromatography, where the stationary phase is chiral, can directly separate enantiomers. sigmaaldrich.com This technique is often used for both analytical and preparative-scale separations. The choice of the chiral stationary phase is crucial and depends on the specific properties of the enantiomers to be separated. sigmaaldrich.com
Conformational Analysis and Structural Elucidation
Inherent Conformational Preferences of the Cycloheptane (B1346806) Ring
The cycloheptane ring is a flexible system that can adopt a variety of non-planar conformations to alleviate the angle and torsional strain that would be present in a planar structure. libretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily in the twist-chair and twist-boat families. wikipedia.orglibretexts.org
Analysis of Twist-Chair Conformations and Interconversion Pathways
The most stable conformations of cycloheptane belong to the twist-chair (TC) family. researchgate.net The cycloheptane ring has a higher degree of freedom in its endocyclic torsion angles compared to smaller rings like cyclohexane. oup.comoup.comelsevierpure.com This leads to a complex potential energy surface with multiple minimum energy conformations and relatively low barriers for interconversion between them.
The interconversion between different twist-chair conformations, a process known as pseudorotation, occurs through low-energy pathways. wikipedia.org These pathways allow the ring to flexibly adapt its shape. Computational studies have shown that the conformational landscape of cycloheptane can be visualized as a 3-manifold, indicating its complex and continuous nature. oup.comoup.comelsevierpure.com The interconversion between twist-chair and chair conformations can be represented by a "C-annulus" model, which describes the pseudorotation pathway. oup.com The activation energy for these interconversions is low, making cycloheptane a fluxional molecule at room temperature. biomedres.us
| Cycloheptane Conformation Families | Relative Stability | Key Features |
| Twist-Chair (TC) | Most Stable | Minimizes both angle and torsional strain. |
| Twist-Boat (TB) | Less Stable than TC | Higher energy due to some remaining torsional strain. |
| Chair (C) | Transition State | Represents a barrier between twist-chair conformations. researchgate.net |
| Boat (B) | Transition State | Represents a barrier between twist-boat conformations. researchgate.net |
Influence of Amino and Carboxyl Substituents on Ring Conformation
The introduction of amino and carboxyl substituents at the 2-position of the cycloheptane ring significantly influences its conformational equilibrium. The preferred positions of these substituents (axial vs. equatorial) are determined by a balance of steric and electronic effects, similar to substituted cyclohexanes. fiveable.mefiveable.melibretexts.org
Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. fiveable.melibretexts.org For 2-aminocycloheptanecarboxylic acid, the relative orientation of the amino and carboxyl groups (cis or trans) will dictate the accessible ring conformations and the preferred placement of each substituent. The specific conformational preferences will depend on the interplay between the inherent dynamics of the cycloheptane ring and the steric and electronic demands of the amino and carboxyl groups.
Conformational Behavior in Different States: Solution and Solid State
The conformational behavior of this compound and its derivatives can differ between the solution and solid states. In solution, the molecule is in a dynamic equilibrium, and the observed conformation is an average of the most stable conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for studying these solution-state conformations. nih.gov
In the solid state, the molecule adopts a single, well-defined conformation, which can be determined by X-ray crystallography. Crystal packing forces can influence which of the low-energy solution-state conformers is observed in the crystal lattice. Studies on related cyclic amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), have shown that both cis and trans isomers can be synthesized and that their solid-state structures provide valuable insights into their conformational preferences. nih.gov For instance, the analysis of Fmoc-protected ACPC derivatives in the solid state and in solution revealed the existence of different carbamate (B1207046) isomers. nih.gov
Impact of this compound on Peptide Secondary Structure
The incorporation of conformationally constrained amino acids like this compound into peptides has a profound impact on their secondary structure. By restricting the available conformational space of the peptide backbone, these residues can induce and stabilize specific folding patterns, such as helices and turns. nih.gov
Induction of Helical Structures in Peptides
Cyclic β-amino acids are known to be potent promoters of helical structures in peptides. wisc.eduwisc.edu For example, oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) have been shown to adopt a stable 14-helix conformation, which is characterized by 14-membered hydrogen-bonded rings. wisc.educhemrxiv.org Similarly, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) form a 12-helix, defined by 12-membered hydrogen-bonded rings. wisc.edunih.gov
Given the larger ring size of cycloheptane compared to cyclohexane and cyclopentane (B165970), it is anticipated that this compound would also induce helical structures in peptides. The specific type of helix formed would depend on the stereochemistry (cis or trans) of the amino acid and the resulting torsional angles imposed on the peptide backbone. The constrained nature of the cycloheptane ring helps to pre-organize the peptide backbone for helical folding. nih.gov
| Cyclic β-Amino Acid | Induced Helical Structure | Defining Hydrogen Bond Ring Size |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | 12-Helix | 12-membered |
| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 14-Helix | 14-membered |
| This compound | Predicted to induce helical structures | To be determined |
Formation and Stabilization of β-Turn Motifs
β-turns are common secondary structural motifs that cause a reversal in the direction of the polypeptide chain. wikipedia.orgwikipedia.org They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. wikipedia.org The incorporation of conformationally constrained amino acids can promote the formation of specific types of β-turns.
While the primary influence of cyclic β-amino acids like this compound is often the induction of helices, their constrained nature can also play a role in stabilizing turn structures within a larger peptide sequence. The defined stereochemistry and restricted bond rotations of the cycloheptane ring can help to fix the backbone dihedral angles in a conformation that is favorable for a β-turn. The specific type of β-turn (e.g., type I, II, I', II') would be influenced by the cis or trans arrangement of the substituents on the this compound residue. nih.govnih.gov
Examination of Foldamer Architectures
The incorporation of cyclic β-amino acids into peptide chains has been a fruitful strategy in the design of foldamers—unnatural oligomers that adopt stable, well-defined secondary structures. The conformational constraints imposed by the cyclic backbone pre-organize the peptide strand, facilitating the formation of specific hydrogen-bonding patterns and leading to predictable three-dimensional architectures. While research on foldamers derived from this compound is not as extensive as that for its smaller ring counterparts, the principles established for five- and six-membered cyclic β-amino acids provide a strong framework for understanding and predicting its behavior.
The stereochemistry of the amino and carboxylic acid substituents on the cycloalkane ring is a critical determinant of the resulting foldamer architecture. The trans isomers of cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC), have been shown to induce helical conformations in β-peptides. wisc.eduwisc.edu In contrast, the cis isomers tend to promote more extended, sheet-like structures. researchgate.net
Oligomers of trans-ACPC, with its five-membered ring, have been observed to form a "12-helix," which is characterized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+3. wisc.edunih.gov This creates a helical structure with 12 atoms in the hydrogen-bonded ring. Increasing the ring size to a six-membered cyclohexane ring, as in trans-ACHC, leads to the formation of a more open "14-helix." wisc.edu This structure is defined by hydrogen bonds between residue i and residue i+2, resulting in a 14-membered hydrogen-bonded ring. wisc.edu
Given these trends, it is reasonable to predict that oligomers of trans-2-aminocycloheptanecarboxylic acid, with its even larger and more flexible seven-membered ring, would also favor a helical structure. The increased flexibility of the cycloheptane ring compared to cyclopentane and cyclohexane might allow for a variety of helical conformations, potentially including the 14-helix or other, more extended helical structures. The precise helical parameters would be influenced by the specific conformational preferences of the seven-membered ring within the peptide backbone.
Conversely, oligomers of cis-2-aminocycloheptanecarboxylic acid would be expected to adopt sheet-like or turn structures. Studies on cis-ACPC have shown that its oligomers form extended, strand-like conformations. researchgate.net The cis arrangement of the functional groups directs the peptide backbone in a way that is not conducive to the formation of stable intramolecular helical hydrogen bonds. A similar outcome would be anticipated for oligomers of cis-2-aminocycloheptanecarboxylic acid, potentially leading to the formation of β-sheet-like assemblies.
The influence of ring size and stereochemistry on the secondary structure of β-peptides derived from cyclic amino acids is summarized in the table below.
| Monomer | Stereochemistry | Resulting Secondary Structure | Hydrogen Bonding Pattern | Reference |
| 2-Aminocyclopentanecarboxylic Acid (ACPC) | trans | 12-Helix | i → i+3 | wisc.edunih.gov |
| 2-Aminocyclohexanecarboxylic Acid (ACHC) | trans | 14-Helix | i → i+2 | wisc.edu |
| 2-Aminocyclopentanecarboxylic Acid (ACPC) | cis | Sheet-like Strand | Intermolecular | researchgate.net |
| This compound | trans (Predicted) | Helical | Likely 14-Helix or other extended helix | N/A |
| This compound | cis (Predicted) | Sheet-like or Turn | Intermolecular | N/A |
The potential for this compound to serve as a building block for novel foldamer architectures is significant. The unique conformational properties of the seven-membered ring could lead to the development of new helical or sheet structures with distinct folding and assembly properties. Further experimental studies, including the synthesis and structural analysis of oligomers of both cis- and trans-2-aminocycloheptanecarboxylic acid, are needed to fully elucidate their conformational behavior and unlock their potential in the design of new biomimetic materials.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Amino Group
The primary amino group in 2-aminocycloheptanecarboxylic acid is a potent nucleophile, making it a primary site for various chemical modifications. youtube.com These reactions are fundamental for peptide synthesis and for the introduction of diverse functional groups.
The nucleophilic amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. libretexts.org This reaction is also the basis for introducing "protecting groups," which are temporary modifications to the amine to prevent it from participating in unwanted side reactions during multi-step synthesis. acs.org The choice of protecting group is critical in peptide synthesis and other complex molecular constructions.
Common protecting groups for the amino function include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347), this group is stable under many reaction conditions but can be removed with moderate acids.
Benzyloxycarbonyl (Z): This group is often introduced using benzyl (B1604629) chloroformate and is typically removed by hydrogenolysis. acs.org
For analytical purposes, the amino group can be derivatized to enhance volatility for gas chromatography (GC) or to introduce a chromophore/fluorophore for liquid chromatography (LC). sigmaaldrich.comjascoinc.com A common derivatization technique is silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces the active hydrogen on the amino group with a nonpolar TBDMS group. sigmaaldrich.com Another method involves reaction with ortho-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to yield highly fluorescent derivatives detectable by HPLC. jascoinc.com
Table 1: Common Acylation and Protection Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type | Purpose |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-amino acid | Masking the amino group during synthesis acs.org |
| Protection | Benzyl chloroformate (Z-Cl) | N-Z-amino acid | Masking the amino group during synthesis acs.org |
| Acylation | Acetic Anhydride (B1165640) | N-acetyl-amino acid | Derivatization, synthesis libretexts.org |
| Derivatization | MTBSTFA | N-TBDMS-amino acid | GC-MS analysis sigmaaldrich.com |
The formation of a peptide bond is a specific type of amidation reaction that is central to protein chemistry. The amino group of one amino acid attacks the activated carboxyl group of another. wikipedia.org For this compound, its amino group can act as the nucleophile to couple with another amino acid. To facilitate this, the carboxylic acid of the coupling partner must first be activated. libretexts.org
Direct reaction between a carboxylic acid and an amine is often inefficient as it leads to an acid-base reaction forming a stable salt. libretexts.orgkhanacademy.org Therefore, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. A widely used coupling agent is Dicyclohexylcarbodiimide (DCC). The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of this compound to form the peptide bond. libretexts.orgkhanacademy.orgopenstax.org N-substituted trans-derivatives of this compound have been synthesized using mixed anhydride methods, which also serve to activate the carboxyl group. acs.org
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is the other key functional group, capable of undergoing a variety of transformations typical for this class of compounds. libretexts.org These reactions include nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile, and reduction. khanacademy.orglibretexts.org
Esterification: this compound can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgopenstax.org The acid catalyst protonates the carbonyl oxygen, activating the carboxyl group toward nucleophilic attack by the alcohol. libretexts.org Ethyl cis- and trans-2-amino-5-cycloheptenecarboxylates have been prepared from the corresponding ketoester via reduction in the presence of ammonium (B1175870) nitrate. acs.org
Amide Formation: As the electrophile in a coupling reaction, the carboxylic acid group of this compound can be reacted with a primary or secondary amine to form an amide. As mentioned previously, this reaction typically requires activation of the carboxyl group, for example, by converting it into an acid chloride or by using a coupling agent like DCC. wikipedia.orglibretexts.org
The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. wikipedia.orglibretexts.org The resulting 2-aminocycloheptylmethanol is a bifunctional molecule with its own unique reactivity.
Other important transformations of the carboxylic acid group include:
Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgopenstax.org The acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives under milder conditions than the parent acid. khanacademy.org
Table 2: Common Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Amino ester libretexts.org |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amino amide libretexts.orgkhanacademy.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O | Amino alcohol wikipedia.orglibretexts.org |
Cyclization and Ring Transformation Reactions
The bifunctional nature of this compound makes it a precursor for various cyclization reactions. For example, esters of the amino acid can undergo intermolecular cyclization to form diketopiperazines, which are six-membered cyclic diamides. libretexts.org
More significantly, ring transformation reactions are used in the synthesis of the this compound core itself. One prominent method involves the reaction of a cycloalkene with chlorosulfonyl isocyanate (CSI). acs.org This reaction proceeds via a 1,2-dipolar cycloaddition to form a cycloalkane-fused β-lactam. acs.org Specifically, cycloheptene (B1346976) can react with CSI to form a bicyclic β-lactam intermediate. Subsequent hydrolysis of this lactam ring with hydrochloric acid opens the four-membered ring to yield cis-2-aminocycloheptanecarboxylic acid. acs.org This synthetic route represents a powerful strategy for creating the 2-aminocycloalkane scaffold from a simpler carbocycle. acs.org
Another synthetic approach involves a Hofmann degradation of the monoamide derived from cycloheptane-1,2-dicarboxylic anhydride to produce the cis-isomer of this compound. acs.org
Derivatization for Analytical and Advanced Synthesis Applications
The chemical modification of this compound through derivatization is a critical step for its analysis and for its incorporation into more complex molecules. These strategies involve the targeted reaction of its amino or carboxylic acid functional groups to yield derivatives with properties suitable for specific applications, such as enhanced detectability for analytical chromatography or controlled reactivity for peptide synthesis.
For analytical purposes, particularly chromatographic separations like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the molecule. This is essential for sensitive detection, as the parent amino acid lacks strong UV-absorbing or fluorescent properties. The choice of derivatizing agent depends on the functional group being targeted and the desired detection method.
In the realm of advanced synthesis, the primary application of this compound is in the construction of peptides and peptidomimetics. In this context, derivatization takes the form of protecting group chemistry. Specific protecting groups are attached to the amine or carboxyl termini to prevent undesired side reactions during the stepwise assembly of the peptide chain.
Derivatization for Analytical Applications
The analysis of this compound, especially the separation and quantification of its enantiomers, necessitates derivatization to create diastereomers that can be resolved on standard achiral HPLC columns. This is a common strategy for chiral amino acids. chiralpedia.com The derivatizing agent itself is a single, pure enantiomer. The reaction between the chiral derivatizing agent and the racemic or enantiomerically-enriched amino acid results in a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using conventional HPLC techniques. chiralpedia.com
Common derivatizing agents for amino acids that could be applied to this compound include:
o-Phthalaldehyde (OPA): Reacts with the primary amine in the presence of a thiol to yield a highly fluorescent isoindole derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the amino group to form a stable, fluorescent derivative. nih.gov
Dansyl Chloride: Reacts with the primary amino group to produce a fluorescent sulfonamide derivative.
Chiral Derivatizing Agents: For enantiomeric separation, chiral reagents such as (+) or (−)-diacetyl-L-tartaric anhydride (DATAN) or a new agent described by Kotthaus et al. that allows for detection at a wavelength where the excess reagent does not interfere, can be used. nih.govnih.gov The resulting diastereomers can be separated by reverse-phase HPLC. nih.gov
The selection of the derivatization strategy depends on the analytical requirements, such as sensitivity and the need for chiral separation.
Derivatization for Advanced Synthesis
In advanced synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), this compound is treated as a non-proteinogenic amino acid building block. To be incorporated into a peptide sequence, both the amino and carboxylic acid groups must be selectively protected and deprotected. altabioscience.comlibretexts.org
The most common strategy for peptide synthesis is Fmoc chemistry. altabioscience.com In this approach, the amino group of this compound is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of the Fmoc-protected amino acid, such as the analogous Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, is typically achieved by reacting the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu). chemicalbook.com This reaction yields the stable Fmoc-2-Aminocycloheptanecarboxylic acid, which can then be used in automated peptide synthesizers. beilstein-journals.org
The carboxylic acid group, in turn, is activated to facilitate the formation of a peptide (amide) bond with the free amino group of the growing peptide chain, which is anchored to a solid support. Common activating agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to prevent side reactions and racemization. nih.gov
The general steps for incorporating this compound into a peptide using Fmoc-based SPPS are:
Protection: The amino group of this compound is protected with an Fmoc group.
Activation: The carboxylic acid of the Fmoc-protected this compound is activated using a coupling reagent.
Coupling: The activated amino acid is reacted with the free N-terminus of the peptide chain on the solid support.
Deprotection: The Fmoc group is removed from the newly added amino acid with a mild base, typically piperidine, to reveal a new free N-terminus ready for the next coupling cycle. altabioscience.com
This cycle is repeated to build the desired peptide sequence.
The derivatization of this compound into its Fmoc-protected form is a prerequisite for its use in the synthesis of novel peptides with unique structural and potentially biological properties.
Table of Derivatization Strategies for this compound
| Application | Functional Group Targeted | Derivatizing Agent/Method | Resulting Derivative | Purpose |
| Analytical (HPLC) | Amino Group | o-Phthalaldehyde (OPA)/thiol | Fluorescent isoindole | Enhanced detection |
| Amino Group | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent carbamate (B1207046) | Enhanced detection | |
| Amino Group | Chiral Derivatizing Agent (e.g., DATAN) | Diastereomeric amides | Enantiomeric separation | |
| Advanced Synthesis (Peptide Synthesis) | Amino Group | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu) | Fmoc-protected amino acid | N-terminal protection |
| Carboxylic Acid Group | DCC or EDC with HOBt | Activated ester/anhydride | Amide bond formation |
Applications in Advanced Molecular Architectures and Biomimetic Chemistry
Design and Synthesis of Peptidomimetics Incorporating 2-Aminocycloheptanecarboxylic Acid
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govuminho.ptnih.gov The incorporation of non-canonical amino acids like this compound is a key strategy in this field. uminho.pt The unique cyclic structure of this amino acid allows for the creation of peptide analogs with predictable and stable three-dimensional shapes.
Development of Foldamers with Defined Secondary Structures
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of the secondary structures (e.g., helices, sheets) found in proteins. nih.govcapes.gov.br Cyclic β-amino acids are particularly effective in inducing stable, predictable secondary structures in peptides. capes.gov.br While much research has focused on five-membered (ACPC) and six-membered (ACHC) rings, the principles extend to the seven-membered cycloheptane (B1346806) ring system. nih.govresearchgate.net The incorporation of these residues can guide the peptide chain to fold into specific helical structures. nih.gov For instance, studies on related cyclic amino acids show that oligomers can form stable helices, with the specific type of helix (e.g., 12- or 14-helices) being influenced by factors like the length of the peptide and the solvent environment. nih.gov Homochiral sequences of these cyclic monomers are known to form significantly more stable helical structures than sequences with mixed chirality. nih.gov
Role in the Creation of β-Peptides and α/β-Peptides
This compound is a β-amino acid, meaning the amino group is attached to the second carbon atom from the carboxyl group. Peptides constructed exclusively from such residues are known as β-peptides, while those containing a mix of natural α-amino acids and β-amino acids are called α/β-peptides. mdpi.com Both classes of peptides have garnered significant interest because they often exhibit enhanced stability against proteolytic enzymes compared to their natural α-peptide counterparts. mdpi.commdpi.com
The inclusion of cyclic β-amino acids can stabilize helical structures in α/β-peptides, which can be beneficial for applications such as designing antimicrobial agents. nih.gov Research on α/β-peptides containing the five-membered ring analog, 2-aminocyclopentanecarboxylic acid (ACPC), has shown that incorporating the β-amino acid can improve the selectivity of antimicrobial peptides by reducing their toxicity to human cells while maintaining or enhancing their antifungal activity. nih.gov The rigid cyclic structure helps to maintain a stable helical conformation, which is often crucial for membrane-disrupting activity. nih.gov
Table 1: Impact of Incorporating Cyclic β-Amino Acids on Peptide Properties
| Peptide Type | Incorporated Amino Acid | Observed Effect | Reference |
| α/β-Peptide | 2-Aminocyclopentanecarboxylic acid (ACPC) | Enhanced antifungal selectivity and reduced hemolysis. | nih.gov |
| γ-Peptide | 2-(Aminomethyl)cyclohexanecarboxylic acid | Formation of stable 12- and 14-helical structures. | nih.gov |
| α/β- and α,α,β,β-Peptides | cis-β-Aminocyclopentanecarboxylic acid | Creation of unique, well-defined foldamer structures. | nih.gov |
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. nih.gov
Foldamers, including those made from this compound, are prime candidates for creating novel supramolecular assemblies. Research on a related compound, the hexamer of trans-2-aminocyclopentanecarboxylic acid (ACPC), demonstrated that these molecules can undergo evaporation-induced self-assembly. elsevierpure.com This process resulted in the formation of hollow, three-dimensional microstructures with a distinct parallelepiped shape. elsevierpure.com The study highlighted that the terminal groups of the peptide chain and the presence of water were critical for the formation of these specific hollow nanostructures. elsevierpure.com Such organized assemblies showcase the potential of using conformationally constrained cyclic amino acids to build complex and functional nanomaterials through bottom-up self-assembly processes. elsevierpure.comnih.gov
Applications in Materials Science (non-clinical)
The unique structural properties of this compound and the peptides derived from it extend their utility into materials science, beyond clinical applications.
Integration into Polymer and Biopolymer Systems
The incorporation of constrained amino acids into polymer chains is a strategy to create new materials with controlled structures and properties. Peptidomimetics and foldamers can be considered specialized biopolymers. nih.gov By integrating units like this compound, it is possible to design polymers that adopt specific, stable secondary structures. This can influence the bulk properties of the material, such as its mechanical strength, thermal stability, and ability to form organized films or fibers. The predictable folding behavior of oligomers containing cyclic amino acids makes them attractive for creating materials with precisely controlled nanoscale features.
Despite extensive research, there is currently no publicly available scientific literature detailing the specific application of This compound as a building block in the design of chiral catalytic systems.
While the broader field of asymmetric catalysis frequently employs chiral amino acids and their derivatives to create effective stereoselective catalysts, research has predominantly focused on more common ring systems, such as those based on cyclopentane (B165970) and cyclohexane (B81311). These efforts have led to the development of a diverse array of chiral ligands that have been successfully applied in a variety of stereoselective transformations.
The principles of designing such chiral catalysts often rely on the rigid and well-defined conformational structures of cyclic amino acids to create a specific chiral environment around a metal center. This, in turn, influences the stereochemical outcome of a catalyzed reaction. However, the scientific community has not yet published studies that specifically explore the unique structural and stereochemical properties of the seven-membered ring of this compound in this context.
Consequently, there are no research findings or data tables available to populate the requested article on the "Exploration in the Design of Chiral Catalytic Systems" using this compound. Further research into the synthesis and catalytic applications of derivatives of this specific amino acid is required to elucidate its potential in the field of advanced molecular architectures and biomimetic chemistry.
Theoretical and Computational Studies
Molecular Dynamics Simulations of 2-Aminocycloheptanecarboxylic Acid-Containing Peptides
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. When this compound is incorporated into a peptide chain, MD simulations can predict how this unnatural amino acid influences the peptide's folding, structure, and dynamics. nih.gov
Simulations of peptides containing other unnatural amino acids have demonstrated their utility. For example, MD simulations showed that a peptide containing the unnatural amino acid Hao could form a stable β-sheet-like dimer in chloroform, a finding that agreed well with experimental NMR data. nih.gov These simulations also successfully reproduced the folding of a synthetic peptide into a β-hairpin-like structure. nih.govresearchgate.net The inclusion of explicit solvent molecules in MD simulations is often necessary to accurately model the behavior of peptides, as interactions with water can significantly affect conformation. acs.orgnih.gov
For peptides containing this compound, MD simulations could be used to:
Explore the conformational ensemble of the peptide in different solvents.
Determine the influence of the cycloheptyl ring on the formation of secondary structures like helices, turns, or sheets.
Study the stability of peptide dimers or larger aggregates.
Simulate the binding of the peptide to a biological target.
The development of enhanced sampling techniques and the combination of MD with machine learning are expanding the capabilities of these simulations, allowing for the prediction of complete structural ensembles for complex cyclic peptides. nih.govnih.govrsc.org
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties that can be compared directly with experimental results for structure validation. mdpi.com
For this compound, DFT calculations could predict:
Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated and compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.comscielo.br A complete assignment of vibrational modes can be made based on the potential energy distribution from the calculation. scielo.br This comparison is a powerful way to confirm the structure of a synthesized compound and identify its characteristic vibrational modes. Studies on carboxylic acids have shown that DFT can accurately predict frequencies, which can then be used to determine properties like pKa by tracking pH-dependent changes in the spectra. researchgate.net
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate NMR chemical shifts (¹H and ¹³C). acs.org The calculated shifts for different potential conformers can be averaged based on their predicted Boltzmann population and compared to experimental NMR data to determine the dominant solution-state structure.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (Note: This table is illustrative, based on data for α-Linolenic Acid, and demonstrates the typical agreement between DFT-calculated and experimental Raman spectra.)
| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) (DFT B3LYP/6-311+G(d,p)) | Experimental Wavenumber (cm⁻¹) (Raman) |
| C=C stretch | 1659 | 1656 |
| CH₂ scissoring | 1441 | 1440 |
| C-C stretch | 1269 | 1267 |
| C-H in-plane bend | 1081 | 1081 |
| C-O stretch | 973 | 970 |
| Data adapted from a study on α-Linolenic Acid. scielo.br |
The strong agreement typically found between calculated and experimental spectra provides high confidence in the structural assignment. mdpi.comscielo.brresearchgate.net
Computational Design and Structure-Activity Relationship (SAR) Prediction (excluding bioactivity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. nih.govnih.gov While often used for biological activity, QSAR can also be applied to predict physicochemical properties.
For a series of derivatives of this compound, a QSAR study would involve these general steps:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors derived from optimized geometries (e.g., steric or quantum-chemical parameters). nih.govmdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model correlating the descriptors to a specific property (e.g., solubility, lipophilicity, or a non-biological structural feature). nih.govresearchgate.netresearchgate.net
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation. mdpi.com
Such models can guide the computational design of new derivatives. By analyzing the QSAR model, chemists can identify which structural features are most important for a desired property. For example, a QSAR study on cyclic antimicrobial peptides revealed that the peptide's charge and amphipathicity index were key for its activity, guiding the design of new, optimized sequences. nih.gov Similarly, SAR studies on other bicyclic amino dicarboxylic acid derivatives have successfully identified key structural modifications that improve receptor affinity and antagonist activity. nih.gov This predictive capability allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net
Advanced Analytical Characterization Methodologies in Research
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of 2-aminocycloheptanecarboxylic acid, particularly for separating its stereoisomers. wisc.edumasonaco.org
Due to its chiral nature, separating the enantiomers of this compound is a significant aspect of its analysis. core.ac.uk Chiral chromatography is the most common method for achieving this separation. mdpi.comnih.govkhanacademy.org This can be accomplished using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govresearchgate.net The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, for example, are widely used for the separation of amino acid enantiomers. mdpi.comresearchgate.net The development of an effective chromatographic method is crucial for determining the enantiomeric purity of a sample. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scholaris.ca However, amino acids like this compound are inherently polar and non-volatile due to their zwitterionic nature at physiological pH, making them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com They tend to decompose in the high-temperature environment of the GC injector port. thermofisher.com Therefore, a critical prerequisite for GC analysis is chemical derivatization.
Derivatization modifies the analyte to increase its volatility and thermal stability while reducing its polarity. sigmaaldrich.comgcms.cz This process typically involves replacing the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) functional groups with nonpolar moieties. greyhoundchrom.com
Common derivatization strategies applicable to amino acids include:
Silylation: This is a widely used method where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comthermofisher.com TBDMS derivatives are noted for being more stable and less sensitive to moisture compared to TMS derivatives. greyhoundchrom.com
Acylation/Esterification: This involves reacting the amino acid with an acylating agent and an alcohol to form an ester. This process neutralizes both the acidic and basic centers of the molecule. gcms.cz
Once derivatized, the compound can be analyzed using a GC system, often coupled with a Mass Spectrometer (GC-MS) for definitive identification based on the characteristic fragmentation patterns of the derivatives. sigmaaldrich.comweber.hu The choice of GC column is also crucial; a 5% phenyl methylpolysiloxane stationary phase is commonly used for the analysis of derivatized amino acids. thermofisher.com
Table 2: Typical GC Method Parameters for Derivatized Amino Acid Analysis This table outlines a general approach for the GC analysis of amino acids following derivatization.
| Parameter | Condition | Rationale/Purpose |
|---|---|---|
| Derivatization Reagent | MSTFA or MTBSTFA in a solvent like acetonitrile | To create volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.comthermofisher.com |
| Reaction Conditions | Heating at 70-100 °C | To ensure the derivatization reaction proceeds to completion. sigmaaldrich.com |
| GC Column | 5% Phenyl Polysiloxane (e.g., TR-5, SLB-5ms) | A standard, relatively nonpolar column that provides good separation for a wide range of derivatized compounds. sigmaaldrich.comthermofisher.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information for identification. sigmaaldrich.comthermofisher.com |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound contains at least one stereocenter, it can exist as a pair of enantiomers. These mirror-image isomers can have different biological activities, making the assessment of enantiomeric purity a critical aspect of its characterization. americanpharmaceuticalreview.com Chiral chromatography is the most effective technique for separating enantiomers. yakhak.org
Two primary strategies are employed for chiral separations via chromatography:
Indirect Separation: The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.govnih.gov
Direct Separation: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment within the column, leading to differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) with the two enantiomers, resulting in different retention times. sigmaaldrich.com
For amino acids, direct separation on CSPs is a common and powerful approach. nih.gov Several types of CSPs have proven effective for the resolution of amino acids and their derivatives:
Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic T, T2, TAG, and R are highly versatile and can separate a wide range of amino acids under reversed-phase, polar organic, or polar ionic modes. sigmaaldrich.comnih.gov The Chirobiotic TAG phase, for instance, has shown remarkable selectivity for cyclic amino acids. sigmaaldrich.com
Polysaccharide-based CSPs: Columns derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel, Chiralpak) are widely used and show excellent enantioselectivity for derivatized amino acids and amines. yakhak.org
Anion-Exchanger CSPs: Phases such as CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate based on an ionic exchange mechanism between the analyte and the chiral selector. chiraltech.com
The choice of mobile phase, including organic modifiers and acidic or basic additives, is crucial for optimizing the separation on a given CSP. nih.govchiraltech.com
Table 3: Common Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation This table summarizes popular CSPs and their applicability for separating chiral amino acids.
| CSP Type | Example Column Names | Primary Interaction Mechanism | Applicable To |
|---|---|---|---|
| Macrocyclic Glycopeptide | Chirobiotic T, T2, TAG, R | Hydrogen bonding, inclusion complexation, ionic interactions | Native and derivatized amino acids, cyclic amino acids. sigmaaldrich.comnih.gov |
| Polysaccharide-based | Chiralpak IA/AD-H, Chiralcel OD-H | Hydrogen bonding, π-π interactions, steric interactions | N-derivatized amino acids, amino acid esters. yakhak.org |
| Anion Exchanger | CHIRALPAK QN-AX / QD-AX | Ionic exchange, hydrogen bonding | Acidic chiral compounds, N-protected amino acids. chiraltech.com |
Emerging Research Avenues and Future Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The efficient and stereoselective synthesis of 2-aminocycloheptanecarboxylic acid is paramount for its broader application. While classical methods for amino acid synthesis can be adapted, researchers are increasingly exploring more innovative and efficient strategies. These emerging methodologies aim to provide better control over stereochemistry, improve yields, and allow for the introduction of diverse functionalities.
Future research will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure cis and trans isomers of this compound. The application of modern synthetic techniques such as chemoenzymatic approaches, which utilize enzymes for key stereoselective transformations, holds considerable promise. mdpi.com Additionally, the refinement of cyclization strategies, including head-to-tail and side-chain-to-side-chain cyclizations of linear precursors, could provide efficient routes to this cyclic amino acid and its derivatives. mdpi.com Solid-phase peptide synthesis (SPPS) methodologies are also being adapted to incorporate such non-standard amino acids directly into peptide chains, streamlining the synthesis of modified peptides. mdpi.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to control the stereochemical outcome of the reaction. | High enantiomeric purity, potential for scalability. |
| Chemoenzymatic Methods | Combination of chemical synthesis with enzymatic transformations for key steps. | High stereoselectivity, mild reaction conditions. |
| Advanced Cyclization Techniques | Novel methods for forming the seven-membered ring structure from linear precursors. | Improved yields, access to diverse derivatives. |
| Modified Solid-Phase Peptide Synthesis (SPPS) | Adaptation of SPPS protocols to incorporate the cyclic amino acid into peptides. | Efficient synthesis of peptides containing the target amino acid. |
Advanced Applications in Macromolecular Design and Engineering
The incorporation of constrained amino acids like this compound into peptides and other macromolecules can profoundly influence their structure and function. The seven-membered ring restricts the conformational freedom of the peptide backbone, leading to more predictable and stable three-dimensional structures. This is particularly valuable in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while improving its pharmacological properties.
The use of non-proteinogenic amino acids (NPAAs) is a powerful strategy for enhancing the stability, potency, and bioavailability of peptide-based therapeutics. nih.gov By introducing this compound, it is possible to design peptides with enhanced resistance to enzymatic degradation, a common limitation of natural peptides. nih.gov Furthermore, the unique geometry of the cycloheptyl ring can be exploited to create novel binding motifs for specific biological targets. The expanding field of genetic code expansion, which allows for the site-specific incorporation of non-canonical amino acids into proteins, could one day enable the in vivo synthesis of proteins containing this and other novel building blocks. nih.gov
Integration into Complex Supramolecular Architectures
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful platform for the construction of complex and functional materials. The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it an ideal building block for the design of self-assembling systems. These groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent forces to drive the formation of ordered structures.
There is growing interest in the use of cyclic peptides and amino acids to create supramolecular architectures such as nanotubes, hydrogels, and nanoscale cages. rsc.orgacs.orgnih.gov For instance, cyclic peptides can stack to form well-defined nanotubes with potential applications in ion transport and drug delivery. nih.gov The conformational constraints imposed by the seven-membered ring of this compound could be harnessed to direct the self-assembly process and stabilize the resulting supramolecular structures. Future research may explore the synthesis of oligomers of this compound and their ability to form novel materials with tailored properties.
Continued Development of Theoretical and Computational Models
Computational studies can also be used to model the interactions of peptides containing this compound with their biological targets. acs.org This can aid in the rational design of new drugs by predicting binding affinities and identifying key intermolecular interactions. As computational power and theoretical models continue to improve, we can expect more accurate predictions of the structural and functional consequences of incorporating this and other constrained amino acids into complex molecular systems.
Table 2: Applications of Computational Models for this compound
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of low-energy conformations of the isolated amino acid. | Prediction of the most stable ring pucker and substituent orientations. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of peptides containing the amino acid in solution. | Understanding of the conformational landscape and flexibility of the peptide. |
| Molecular Docking | Prediction of the binding mode and affinity of a peptide to its receptor. | Rational design of peptidomimetics with improved binding properties. |
Role in Expanding the Chemical Space of Constrained Amino Acids
The development of novel therapeutic agents often relies on the exploration of new chemical space. Constrained amino acids represent a valuable class of building blocks that can significantly expand the diversity of molecular structures available to medicinal chemists. nih.gov Each new constrained amino acid, with its unique size, shape, and flexibility, offers a new set of tools for designing molecules with specific properties.
This compound, with its seven-membered ring, occupies a unique position within the landscape of constrained amino acids. It provides a different set of conformational constraints compared to smaller (e.g., cyclopropane, cyclobutane, cyclopentane (B165970), cyclohexane) or larger ring systems. This allows for the fine-tuning of peptide and peptidomimetic structures to achieve optimal interactions with biological targets. The continued exploration of such non-canonical amino acids is essential for pushing the boundaries of drug discovery and materials science. acs.orgnih.gov
Q & A
Q. What are the established synthetic routes for 2-Aminocycloheptanecarboxylic acid, and how can purity be optimized?
Methodological Answer: The synthesis of this compound can be approached via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and cycloheptene derivatives, followed by catalytic hydrogenation to reduce nitro groups to amines . For enantiomerically pure forms, chiral resolution via preparative HPLC or enzymatic methods is recommended. Purity (>98%) is typically ensured using reverse-phase HPLC with UV detection at 210 nm, coupled with mass spectrometry (MS) to confirm molecular weight .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (1H and 13C) to assign cycloheptane ring protons and carboxylic acid/amine functional groups. X-ray crystallography is critical for resolving stereochemistry, particularly for distinguishing axial vs. equatorial amine orientations . Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Based on GHS classification (similar to structurally related compounds), this substance may cause skin irritation (Category 2) and serious eye damage (Category 2A) . Researchers must:
- Use nitrile gloves and goggles during handling.
- Work in a fume hood to avoid inhalation of aerosols.
- Store at 2–8°C in airtight containers away from oxidizers.
- Dispose of waste via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the conformational rigidity of this compound influence its incorporation into peptide backbones?
Methodological Answer: The seven-membered cycloheptane ring imposes restricted rotation , stabilizing specific peptide conformations. Computational modeling (e.g., molecular dynamics simulations ) can predict backbone dihedral angles (φ/ψ) and hydrogen-bonding patterns. Experimentally, circular dichroism (CD) and vibrational circular dichroism (VCD) are used to analyze peptide secondary structures, comparing results with cyclohexane or cyclopentane analogues to assess ring-size effects .
Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of enantiopure this compound derivatives?
Methodological Answer: Discrepancies in enantiomeric excess (ee) often arise from competing kinetic vs. thermodynamic control during ring closure. To address this:
- Optimize reaction temperature and catalyst loading (e.g., chiral Ru or Pd catalysts).
- Use dynamic kinetic resolution with enzymes like lipases or esterases.
- Validate ee via chiral HPLC with a crown ether-based column or capillary electrophoresis .
Q. How can this compound be utilized to study biomolecular interactions, such as enzyme inhibition?
Methodological Answer: The compound’s rigid structure makes it a candidate for transition-state analogue design in enzyme inhibition studies. For example:
- Synthesize peptide inhibitors containing the cycloheptane core and screen against proteases (e.g., HIV-1 protease) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform docking simulations (AutoDock Vina) to predict binding affinity, followed by X-ray crystallography of enzyme-inhibitor complexes to validate poses .
Q. What are the ecological implications of this compound in aquatic systems, and how can its environmental impact be assessed?
Methodological Answer: While specific ecotoxicity data are limited, structurally similar amino acids are classified as low aquatic hazard . To assess risks:
- Conduct OECD 301 biodegradability tests to measure mineralization rates.
- Perform Daphnia magna acute toxicity assays (EC50 determination).
- Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to monitor degradation products in water samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
